2-(1-Amino-2-methylpropyl)-4,6-difluorophenol
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Overview
Description
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is an organic compound with a complex structure that includes an amino group, a methyl group, and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of hydrolysis reactions to obtain the final product . The reaction conditions are carefully controlled to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, minimal steps, and high product purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties .
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares a similar structure but lacks the fluorine atoms and phenol ring.
Aminomethyl propanol: Another related compound with similar functional groups but different overall structure.
Uniqueness
2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is unique due to the presence of both amino and fluorine groups attached to a phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-4,6-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
XRBHBTILUBARAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC(=C1)F)F)O)N |
Origin of Product |
United States |
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